Verapliquinone C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Verapliquinone C is a natural product found in Aplidium with data available.

化学反応の分析

General Reactivity of Quinones

Quinones are redox-active compounds that participate in diverse chemical transformations, including:

-

Reduction to Hydroquinones : Quinones (e.g., compound 2 –4 in Table 1 ) are reduced to hydroquinones via electron transfer, often mediated by biological systems or chemical reductants like ascorbic acid .

-

Cycloaddition Reactions : Strained alkynes (e.g., cyclooctynes) undergo strain-promoted azide–alkyne cycloaddition (SPAAC) with azides, a reaction applicable to quinones functionalized with bioorthogonal handles .

-

Nucleophilic Substitution : Electrophilic quinones react with nucleophiles (e.g., amines, thiols) at carbonyl or electron-deficient positions. For example, compound 7 –9 in form via nucleophilic substitution with aminouracils.

Hypothetical Reactions for Verapliquinone C

Assuming this compound possesses a quinone core, its reactivity may align with the following pathways:

2.1. Reduction Pathways

| Reaction Type | Conditions | Product |

|---|---|---|

| Two-electron reduction | NaBH₄, ascorbic acid, or enzymatic action | Hydroquinone derivative |

| Single-electron reduction | Fe²⁺/H₂O₂ (Fenton system) | Semiquinone radical intermediate |

Key Notes :

-

Reduction potential depends on substituents (e.g., electron-withdrawing groups increase reactivity) .

-

Hydroquinones are prone to re-oxidation under aerobic conditions .

2.2. Functionalization via Cycloaddition

Bioorthogonal reactions (e.g., SPAAC) could modify this compound if derivatized with azides or strained alkynes. For example:

-

Reaction with difluorinated cyclooctyne (DIFO, 15 ) yields triazole-linked conjugates .

-

Rate constants for such reactions range from k=0.0024M−1s−1 (OCT) to k=0.96M−1s−1 (BARAC) .

2.3. Nucleophilic Attack

| Nucleophile | Site of Attack | Example Product |

|---|---|---|

| Thiols | Carbonyl carbons | Thioether adducts |

| Amines | α,β-unsaturated carbonyl | Michael adducts or Schiff bases |

Evidence :

-

Compound 30 –34 in form via nucleophilic substitution at C-8 of a quinone scaffold.

-

Electron-deficient quinones (e.g., 14 –17 ) show enhanced reactivity toward amines.

Challenges and Research Gaps

Recommendations for Further Study

-

Synthetic Modification : Introduce bioorthogonal handles (e.g., azides) to enable tracking via SPAAC .

-

Kinetic Profiling : Use stopped-flow spectroscopy to quantify reaction rates with nucleophiles or reductants.

-

Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices).

特性

CAS番号 |

109954-47-4 |

|---|---|

分子式 |

C17H24O4 |

分子量 |

292.4 g/mol |

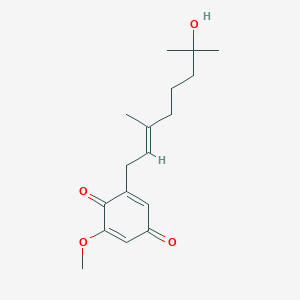

IUPAC名 |

2-[(E)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C17H24O4/c1-12(6-5-9-17(2,3)20)7-8-13-10-14(18)11-15(21-4)16(13)19/h7,10-11,20H,5-6,8-9H2,1-4H3/b12-7+ |

InChIキー |

LLFLYROJZGWUAK-KPKJPENVSA-N |

SMILES |

CC(=CCC1=CC(=O)C=C(C1=O)OC)CCCC(C)(C)O |

異性体SMILES |

C/C(=C\CC1=CC(=O)C=C(C1=O)OC)/CCCC(C)(C)O |

正規SMILES |

CC(=CCC1=CC(=O)C=C(C1=O)OC)CCCC(C)(C)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。